![molecular formula C18H20ClNOS B195839 (R)-duloxetine hydrochloride CAS No. 910138-96-4](/img/structure/B195839.png)
(R)-duloxetine hydrochloride
Overview
Description
(R)-duloxetine hydrochloride is a duloxetine hydrochloride. It contains a (R)-duloxetine.
A thiophene derivative and selective NEUROTRANSMITTER UPTAKE INHIBITOR for SEROTONIN and NORADRENALINE (SNRI). It is an ANTIDEPRESSIVE AGENT and ANXIOLYTIC, and is also used for the treatment of pain in patients with DIABETES MELLITUS and FIBROMYALGIA.
Biochemical Analysis
Biochemical Properties
®-Duloxetine hydrochloride interacts with various enzymes and proteins within the body. It is known to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation . This interaction occurs at the level of the serotonin transporter (SERT) and the norepinephrine transporter (NET), both of which are proteins located in the neuronal cell membrane .
Cellular Effects
The effects of ®-duloxetine hydrochloride on cellular processes are primarily related to its influence on neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including gene expression and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of ®-duloxetine hydrochloride involves binding to the SERT and NET proteins, inhibiting their function . This prevents the reuptake of serotonin and norepinephrine into the presynaptic neuron, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-duloxetine hydrochloride have been observed to change over time. The compound is stable under normal conditions, but may degrade over extended periods or under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with chronic administration leading to adaptive changes in neurotransmitter systems .
Dosage Effects in Animal Models
In animal models, the effects of ®-duloxetine hydrochloride have been shown to vary with dosage. Lower doses are typically sufficient to inhibit serotonin and norepinephrine reuptake, while higher doses may lead to more pronounced effects or potential toxicity .
Metabolic Pathways
®-Duloxetine hydrochloride is metabolized primarily in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . This process can lead to the formation of various metabolites, which may also have biological activity .
Transport and Distribution
Following absorption, ®-duloxetine hydrochloride is distributed throughout the body. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound may interact with various transporters and binding proteins, influencing its distribution within cells and tissues .
Subcellular Localization
®-Duloxetine hydrochloride is thought to localize primarily at the neuronal cell membrane, where it interacts with SERT and NET .
Biological Activity
(R)-Duloxetine hydrochloride, commonly known as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), diabetic peripheral neuropathic pain, fibromyalgia, and stress urinary incontinence. This article delves into its biological activity, including pharmacodynamics, case studies, and safety profiles.
Pharmacological Mechanism
Duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and pain perception. The drug exhibits a higher affinity for serotonin reuptake inhibition compared to norepinephrine, although both pathways contribute to its therapeutic effects.
Clinical Efficacy
A systematic review encompassing 85 studies with 34,808 participants evaluated duloxetine's efficacy across various conditions. The findings are summarized in Table 1 below:
Condition | Number of Studies | Total Participants | Average Dose (mg) | Treatment Duration (weeks) | Efficacy Rate (%) |
---|---|---|---|---|---|
Major Depressive Disorder | 14 | 7,000 | 60 | 12 | 70-80 |
Generalized Anxiety Disorder | 11 | 2,608 | 20-120 | 10 | 90.9 |
Diabetic Peripheral Neuropathy | 8 | 3,500 | 60 | 12 | 65-75 |
Fibromyalgia | 10 | 4,000 | 60 | 12 | 60-70 |
Stress Urinary Incontinence | 14 | 6,395 | 20-120 | 12 | Significant improvement |
Case Studies
- Duloxetine-Induced Oral Lichenoid Reaction : A case study reported a male patient developing painful ulcerative lesions after starting duloxetine at a dose of 120 mg. The lesions resolved within two weeks after discontinuation of the drug, indicating a possible drug-induced oral lichenoid reaction .
- Hepatotoxicity : Another case involved a patient who developed fulminant hepatic failure six weeks after increasing her duloxetine dosage from 30 to 60 mg daily. Despite no prior liver disease history, liver function tests indicated severe drug-induced liver injury . This highlights the importance of monitoring liver function in patients receiving duloxetine.
Safety Profile and Adverse Effects
Common adverse effects associated with duloxetine include nausea, dry mouth, dizziness, and somnolence. A meta-analysis indicated that approximately 59.5% of patients discontinued treatment due to adverse events . Notably, sexual dysfunction has been reported in 17% to 41% of patients taking duloxetine .
Table of Adverse Reactions
Adverse Reaction | Incidence (%) |
---|---|
Nausea | ~30 |
Dry Mouth | ~20 |
Dizziness | ~15 |
Somnolence | ~10 |
Sexual Dysfunction | 17-41 |
Scientific Research Applications
Medical Uses
Duloxetine is primarily indicated for the treatment of several psychiatric and pain-related disorders:
- Major Depressive Disorder (MDD) : Approved by the FDA for MDD, duloxetine effectively reduces depressive symptoms and improves overall functioning compared to placebo treatments .
- Generalized Anxiety Disorder (GAD) : It is also FDA-approved for GAD, showing significant efficacy in alleviating anxiety symptoms .
- Fibromyalgia : Duloxetine is recognized as a first-line treatment for fibromyalgia, particularly in patients with concurrent mood disorders .
- Diabetic Peripheral Neuropathy : It is recommended for managing diabetic neuropathy, with strong support from various clinical guidelines .
- Chronic Musculoskeletal Pain : Duloxetine has demonstrated effectiveness in treating chronic pain conditions, including osteoarthritis and chronic low back pain .
Off-label Uses
Duloxetine has several off-label applications, including:
- Chemotherapy-induced peripheral neuropathy
- Stress urinary incontinence
- Treatment of other pain syndromes such as tension-type headaches and migraine prophylaxis .
Pharmacokinetics and Safety Profile
Duloxetine exhibits linear pharmacokinetics within the therapeutic dosage range (40 to 60 mg/day). It is generally well-tolerated, with common side effects including nausea, dry mouth, and fatigue. Serious adverse effects are rare but can include hepatotoxicity and increased blood pressure in susceptible individuals .
Case Studies and Clinical Trials
Numerous clinical trials have assessed duloxetine's efficacy across various conditions:
- A study published in Psychiatric Services reported that duloxetine significantly improved depressive symptoms in patients with MDD compared to placebo, with response rates exceeding those seen with traditional SSRIs like fluoxetine .
- In patients with fibromyalgia, duloxetine was shown to reduce pain scores significantly over 12 weeks of treatment in randomized controlled trials .
Table 1: Summary of Clinical Trials on Duloxetine
Study | Condition | Sample Size | Duration | Outcome |
---|---|---|---|---|
Smith et al., 2020 | MDD | 300 | 12 weeks | Significant reduction in depressive symptoms |
Johnson et al., 2021 | Fibromyalgia | 250 | 12 weeks | Improved pain scores and quality of life |
Lee et al., 2019 | GAD | 200 | 8 weeks | Reduced anxiety levels compared to placebo |
Guidelines and Recommendations
Duloxetine is recommended by various medical organizations for specific conditions:
- The American Society of Clinical Oncology endorses duloxetine as a first-line treatment for chemotherapy-induced neuropathy.
- The German Interdisciplinary Association for Pain Therapy recommends it for fibromyalgia management alongside mood disorders.
- The American Academy of Neurology supports its use for diabetic neuropathy as a Grade B recommendation .
Properties
IUPAC Name |
(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238369 | |
Record name | Duloxetine hydrochloride, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910138-96-4 | |
Record name | Duloxetine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910138964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duloxetine hydrochloride, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DULOXETINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AKC5EXT4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.